3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA
Description
3-[2-(Furan-3-yl)ethyl]-1-(2-phenylethyl)urea is a urea derivative characterized by two distinct substituents:
- Furan-3-yl ethyl group: A furan heterocycle (oxygen-containing aromatic ring) attached via an ethyl linker.
- Phenylethyl group: A benzene ring connected through an ethyl chain.
This compound belongs to the urea class, known for their versatility in medicinal chemistry due to hydrogen-bonding capabilities and structural adaptability.
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMQYPZPULSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA typically involves the reaction of 2-(furan-3-yl)ethanamine with 2-phenylethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenylethyl urea derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing furan and urea moieties often exhibit significant anticancer properties. For instance, studies on similar urea derivatives have shown their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A series of experiments evaluated the antiproliferative effects of furan-based urea derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Furan-Based Urea A | 5.0 | MCF-7 (Breast Cancer) |
| Furan-Based Urea B | 8.5 | HeLa (Cervical Cancer) |
Antiviral Activity
Recent investigations have also explored the antiviral properties of furan-containing compounds against SARS-CoV-2. Similar structures have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease.
Findings from Antiviral Studies
One notable compound demonstrated an IC50 value of 1.55 µM against the SARS-CoV-2 main protease, indicating significant antiviral potential.
Other Biological Activities
Beyond anticancer and antiviral activities, compounds like 3-[2-(Furan-3-YL)ethyl]-1-(2-phenylethyl)urea may exhibit anti-inflammatory and analgesic properties. Research into related compounds has shown their capacity to modulate inflammatory pathways, suggesting additional therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA involves its interaction with specific molecular targets. The furan ring and phenylethyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Group Analysis
- Aromatic vs. Heteroaromatic Substituents: The target compound incorporates a furan-3-yl ethyl group, differing from ’s furan-2-ylmethyl substituent. The position of the furan oxygen (3 vs. 2) may alter electronic distribution and hydrogen-bonding interactions .
Electron-Withdrawing vs. Electron-Donating Groups :
- ’s 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. In contrast, the target compound’s phenylethyl group is electron-neutral, favoring stability .
- ’s trifluoromethylphenyl group combines lipophilicity with moderate electron withdrawal, whereas ’s fluorophenyl offers similar electronegativity but less steric hindrance .
Physicochemical and Pharmacological Implications
Lipophilicity :
- The phenylethyl group in the target compound likely increases lipophilicity compared to ’s phenylmethoxy -containing dihydrobenzofuranyl derivative. This could enhance membrane permeability .
- ’s trifluoromethyl group further elevates lipophilicity, suggesting superior bioavailability compared to the target compound .
Metabolic Stability :
- Hydrogen-Bonding Capacity: The furan oxygen in the target compound could engage in hydrogen bonding, akin to ’s furan-2-ylmethyl group. However, ’s hydroxyurea moiety provides additional hydrogen-bond donors, enhancing target binding .
Biological Activity
3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA, with the CAS number 1428371-12-3, is an organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.3156 g/mol
- Structure : The compound features a furan ring and a phenethyl group linked through a urea moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific receptors have not been extensively documented for this compound, similar urea derivatives have shown activity against several biological pathways, including:
- Gibberellin Pathway : Compounds with urea structures often interact with gibberellin receptors, influencing plant growth and development.
- Adenosine Receptors : Urea analogs have been studied for their antagonistic effects on human adenosine A3 receptors, suggesting potential therapeutic applications in human health.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Urea derivatives have shown cytotoxic effects on various cancer cell lines. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells.
- Antimicrobial Effects : Some urea derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of related urea derivatives found that certain compounds induced early and late apoptosis in hepatocellular carcinoma cells (HEP-G2). The mechanism involved the activation of apoptotic pathways mediated by urease activity. This suggests that this compound may similarly affect cancer cell viability through apoptosis induction.
Table 2: Cytotoxic Effects of Urea Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1,3-BPMU | HEP-G2 | 15.5 | Apoptosis induction |
| URD12 | K562 | 12.0 | Cytotoxicity via urease activation |
| This compound | TBD | TBD | TBD |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds suggest good passive oral absorption and favorable distribution characteristics. Further studies are needed to elucidate the pharmacokinetics of this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
